Technical Guide: Methyl Azepane-4-Carboxylate Chemical Properties
Technical Guide: Methyl Azepane-4-Carboxylate Chemical Properties
Executive Summary: The "Goldilocks" Expander
Methyl azepane-4-carboxylate represents a critical yet underutilized scaffold in modern medicinal chemistry. Unlike its rigid 5-membered (pyrrolidine) and 6-membered (piperidine) congeners, the 7-membered azepane ring introduces a defined degree of conformational flexibility—a "Goldilocks" zone that allows for induced-fit binding modes in complex protein pockets (e.g., kinases, GPCRs).
This guide dissects the chemical behavior of the 4-substituted isomer, a motif that offers unique vector exploration compared to the more common 2- and 3-substituted azepanes. We focus on its synthesis, orthogonal reactivity, and application as a linker in targeted protein degradation (PROTACs).
Part 1: Structural & Physicochemical Profile
The 4-substituted azepane core is defined by a chiral center at C4 and a secondary amine at position 1. The methyl ester functionality provides a versatile handle for downstream derivatization.
Table 1: Physicochemical Properties
| Property | Value / Description | Context for Drug Design |
| CAS (Free Base) | 1211596-98-3 | Primary building block. |
| CAS (HCl Salt) | 1383132-15-7 | Stable storage form (hygroscopic solid). |
| Molecular Weight | 157.21 g/mol | Low MW allows significant decoration (fragment-based design). |
| Formula | C₈H₁₅NO₂ | - |
| cLogP | ~0.8 (Predicted) | Moderate lipophilicity; highly soluble in polar organic solvents. |
| pKa (Amine) | ~10.5 (Est.) | Highly basic secondary amine; exists as cation at physiological pH. |
| TPSA | 38.3 Ų | Excellent membrane permeability profile (<140 Ų). |
| Conformation | Fluxional | Exists in equilibrium between twisted-chair and twisted-boat forms. |
Stereochemical Considerations
The C4 position is a stereogenic center.
-
Enantiomers: (R)- and (S)-methyl azepane-4-carboxylate.
-
Implication: In biological systems, the enantiomers often display distinct pharmacological profiles. Synthetic routes must be stereoselective or include a resolution step (e.g., chiral HPLC or diastereomeric salt formation with tartaric acid).
Part 2: Synthetic Methodologies
Synthesis of 4-substituted azepanes is historically more challenging than 2-substituted variants (often accessible via ring-closing metathesis or amino acid cyclization). Below are two distinct approaches: a classical ring expansion and a cutting-edge photochemical method.
Method A: The Classical Ring Expansion (Schmidt/Beckmann)
This route relies on expanding a 4-substituted cyclohexanone. It is robust and scalable but often yields regioisomeric mixtures that require separation.
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Starting Material: Methyl 4-oxocyclohexanecarboxylate.
-
Reagent: Hydrazoic acid (
, in situ via ) or Hydroxylamine ( ). -
Mechanism: Migration of the carbon bond adjacent to the carbonyl.
-
Challenge: The migration can occur on either side of the carbonyl. However, for 4-substituted cyclohexanones, the symmetry often simplifies the product profile compared to 2- or 3-substituted precursors.
-
Method B: Photochemical Dearomative Ring Expansion (The "Expert" Route)
A recent breakthrough (2024) utilizes blue-light photocatalysis to convert simple nitroarenes directly into azepanes. This is a high-value strategy for generating complex substitution patterns.
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Precursor: Methyl 4-nitrobenzoate.
-
Conditions: Blue LEDs, Photoredox catalyst.
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Mechanism: The nitro group is converted to a singlet nitrene, which undergoes insertion into the benzene ring to form a transient azepine, followed by reduction to the azepane.
-
Advantage: Rapid access to the core from abundant aromatic starting materials.
Visualization: Synthetic Logic
Caption: Comparison of Classical (Schmidt) vs. Modern (Photochemical) synthetic routes to the azepane core.
Part 3: Reactivity & Orthogonal Derivatization
For the medicinal chemist, the utility of methyl azepane-4-carboxylate lies in its two orthogonal reactive handles: the secondary amine (N1) and the methyl ester (C4) .
N-Functionalization (The "Anchor")
The secondary amine is the most nucleophilic site. It must be addressed first or protected.
-
Protection: Boc-anhydride (
) or Cbz-Cl are standard.-
Protocol: Dissolve amine HCl salt in DCM/TEA (1:2 ratio). Add
(1.1 eq) at 0°C. Stir 2h. Yields 1-N-Boc-4-methyl ester .
-
-
Alkylation/Acylation: Standard
reactions or amide couplings (EDC/HOBt) attach the scaffold to the main pharmacophore.
Ester Manipulation (The "Warhead" Vector)
Once the Nitrogen is protected (or occupied), the ester can be modified.
-
Hydrolysis: LiOH in THF/Water yields the Carboxylic Acid , ready for amide coupling.
-
Reduction:
converts the ester to the Primary Alcohol (hydroxymethyl group). -
Direct Amidation: Heating with primary amines (often requires high temp or Lewis acid catalysis like
).
Experimental Protocol: Selective Hydrolysis
To generate the N-Boc-Azepane-4-carboxylic acid intermediate:
-
Dissolution: Dissolve 1-N-Boc-methyl azepane-4-carboxylate (1.0 eq) in THF:MeOH:H2O (3:1:1).
-
Saponification: Add LiOH monohydrate (2.5 eq) in one portion.
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Reaction: Stir at ambient temperature for 4-16h (monitor by TLC/LCMS for disappearance of ester).
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Workup (Critical): Acidify carefully with 1N HCl to pH ~4. Extract with EtOAc. Note: The N-Boc group is acid-sensitive; do not use concentrated strong acids or heat during acidification.
Visualization: Orthogonal Protection Strategy
Caption: Orthogonal workflow allowing selective modification of the N-terminus or C-terminus.
Part 4: Medicinal Chemistry Applications[1][2][3][4][5]
Conformational Entropy in Binding
Azepanes possess a higher degree of entropy than piperidines. When an azepane-based ligand binds to a protein, the entropic penalty of freezing the ring conformation can be significant.
-
Strategy: Use the 4-substituent to bias the ring conformation. A bulky group at C4 can force the ring into a specific twist-chair conformation, pre-organizing it for binding and reducing the entropic penalty.
PROTAC Linkers
The azepane ring is increasingly used in Proteolysis Targeting Chimeras (PROTACs).
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Role: It acts as a semi-rigid linker element that improves solubility compared to pure alkyl chains.
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Vector: The N1 and C4 positions allow for "exit vectors" that are roughly 120-150° apart, providing a unique geometry for bridging E3 ligases and target proteins.
References
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Mykura, R., et al. (2024).[1][2] Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]
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Hodgson, D. M., et al. (2004). Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes. Journal of the American Chemical Society. [Link]
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PubChem Compound Summary. Azepane-4-carboxylic acid. National Center for Biotechnology Information. [Link]
